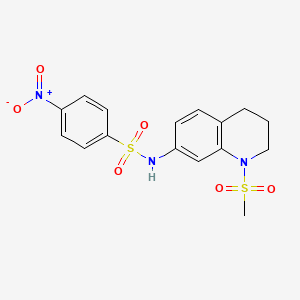

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S2/c1-26(22,23)18-10-2-3-12-4-5-13(11-16(12)18)17-27(24,25)15-8-6-14(7-9-15)19(20)21/h4-9,11,17H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATVFOUGGXBLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Quinoline Derivatives

The tetrahydroquinoline backbone is commonly synthesized via hydrogenation of quinoline derivatives. However, the patent EP2824187A1 outlines an alternative approach involving enzymatic resolution and reduction steps:

- Quinoline-3-carboxylic acid esterification : Conversion to alkyl esters (e.g., methyl or ethyl) using acid-catalyzed Fischer esterification.

- Catalytic hydrogenation : Reduction of the quinoline ring using palladium on carbon (Pd/C) under hydrogen gas (H₂) to yield 1,2,3,4-tetrahydroquinoline-3-carboxylate esters.

- Borohydride reduction : Sodium borohydride (NaBH₄)-mediated reduction of the ester to a hydroxymethyl intermediate, as demonstrated in Step c of EP2824187A1.

Installation of the Methylsulfonyl Group at Position 1

Sulfonylation of a Primary Amine

The methylsulfonyl group is introduced via reaction of a primary amine at position 1 with methanesulfonyl chloride (MsCl). Key steps from CN105820072A provide a template:

- Amine generation : Reduction of a nitro group at position 1 to an amine using catalytic hydrogenation or NaBH₄/NiCl₂·6H₂O, as described in Step h of CN105820072A.

- Sulfonylation conditions :

- Molar ratios : MsCl:amine = 0.8:1 to 1.5:1.

- Base : Pyridine (0.9:1 to 1.5:1 molar ratio relative to amine) to neutralize HCl byproduct.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–80°C for 3–18 hours.

- Purification : Column chromatography (DCM/methanol = 100:1) yields the sulfonamide with 50–95% efficiency.

Introduction of the 4-Nitrobenzenesulfonamide Group at Position 7

Sequential Sulfonylation Strategy

To avoid cross-reactivity, the 4-nitrobenzenesulfonamide group is installed prior to the methylsulfonyl group:

- Amine protection : Use of tert-butyloxycarbonyl (Boc) to protect the primary amine at position 1, as outlined in Step d of EP2824187A1.

- Sulfonylation at position 7 :

- Reagent : 4-Nitrobenzenesulfonyl chloride (1.2 equiv) in DCM with triethylamine (TEA) as base.

- Conditions : 0°C to room temperature, 12–24 hours.

- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in DCM.

Integrated Synthetic Route

Combining these steps, the following pathway is proposed:

Challenges and Optimization Opportunities

- Regioselectivity : Competing sulfonylation at positions 1 and 7 necessitates protective group strategies.

- Purification : Column chromatography is critical for isolating intermediates, particularly after sulfonylation steps.

- Yield improvement : Optimizing stoichiometry (e.g., excess MsCl) and reaction time may enhance Step 7 efficiency.

Scientific Research Applications

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents for treating infections and inflammatory diseases.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide: Lacks the nitro group, which may result in different biological activities.

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzenesulfonamide: Contains a chloro group instead of a nitro group, potentially altering its reactivity and biological properties.

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide: Features a methyl group, which may affect its solubility and interaction with molecular targets.

Uniqueness: The presence of both the methylsulfonyl and nitrobenzenesulfonamide groups in N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide is a sulfonamide compound notable for its complex structure and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a methylsulfonyl group and a nitrobenzenesulfonamide moiety . Its molecular formula is with a molecular weight of approximately 390.45 g/mol. The unique combination of functional groups contributes to its biological properties, particularly its ability to interact with various molecular targets.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzymes crucial for various biochemical pathways. This inhibition can lead to antimicrobial and anti-inflammatory effects.

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, enhancing its biological activity.

Antimicrobial Properties

Research indicates that compounds in the sulfonamide class exhibit significant antimicrobial activity. This compound is expected to possess similar properties due to its structural characteristics. Studies have shown that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit specific enzymes involved in inflammatory processes. By disrupting these pathways, it may reduce inflammation and associated symptoms.

Case Studies and Research Findings

A review of literature reveals several relevant studies:

These studies underscore the importance of structural modifications in enhancing biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.